6-(4-Chlorophenyl)-9-(2-furyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Description
6-(4-Chlorophenyl)-9-(2-furyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a benzodiazepine derivative characterized by a tricyclic core structure with a fused diazepine ring. The compound features a 4-chlorophenyl group at position 6 and a 2-furyl moiety at position 9, which contribute to its unique electronic and steric properties.
Propriétés
IUPAC Name |
6-(4-chlorophenyl)-9-(furan-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c24-16-9-7-14(8-10-16)23-22-19(25-17-4-1-2-5-18(17)26-23)12-15(13-20(22)27)21-6-3-11-28-21/h1-11,15,23,25-26H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHOTMWUFKXBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=C(C=C4)Cl)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-9-(2-furyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the condensation of an appropriate o-phenylenediamine with a suitable diketone to form the benzodiazepine core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Furyl Group Addition: The furyl group is incorporated through a nucleophilic substitution reaction, where a furan derivative reacts with the intermediate compound.
Cyclization and Finalization: The final step involves cyclization and oxidation to form the desired hexahydrobenzo[b][1,4]benzodiazepin-7-one structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Chlorophenyl)-9-(2-furyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6-(4-Chlorophenyl)-9-(2-furyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(4-Chlorophenyl)-9-(2-furyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its observed pharmacological effects. The exact pathways and molecular interactions are still under investigation, but it is believed to enhance the inhibitory effects of GABA, resulting in sedative and anxiolytic properties.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table summarizes key structural analogs of 6-(4-Chlorophenyl)-9-(2-furyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one, highlighting differences in substituents, molecular formulas, and reported activities:
Key Observations:
Methoxy Groups: Methoxy-substituted analogs (e.g., CAS 6046-47-5 ) demonstrate improved solubility but may face challenges in crossing lipid membranes.
Structural Diversity :
- Tricyclic vs. Pyrido-Benzodiazepines : The pyrido variant (CAS 851264-58-9 ) introduces a nitrogen atom in the fused ring, modifying hydrogen-bonding capacity and bioavailability.
- Spiro and Tricyclic Systems : and describe spirocyclic and tricyclic derivatives, which may offer conformational rigidity for selective target interactions.
Synthetic Accessibility :
- Sodium ethoxide-mediated condensations () and palladium-catalyzed reductions () are common strategies for benzodiazepine synthesis. The methyl and isopropyl substituents in and simplify purification compared to bulkier groups.
Research Findings and Data Gaps
- Receptor Inhibition : The high IC50 value (2000.0 nM) of a related benzodiazepine in highlights the need for optimization of halogenated derivatives for Neuromedin B receptor targeting .
Activité Biologique
The compound 6-(4-Chlorophenyl)-9-(2-furyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a member of the benzodiazepine family and has garnered attention for its potential biological activities. This article explores its pharmacological properties based on various studies and findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 287.74 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The compound features a complex structure that includes both a chlorophenyl and a furyl group, contributing to its unique biological activity.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. For instance:
- In vitro studies showed that it exhibits moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis.
- The compound was also tested against other strains such as Escherichia coli and Staphylococcus aureus, showing variable effectiveness.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory properties:
- Acetylcholinesterase (AChE) Inhibition : It showed significant inhibitory activity, suggesting potential use in treating conditions like Alzheimer's disease.
- Urease Inhibition : The compound was effective in inhibiting urease activity, indicating potential applications in managing urinary tract infections.
Anticancer Activity
Research indicates that this compound may possess anticancer properties:
- In vitro tests against various cancer cell lines (e.g., HEPG2 for liver cancer) revealed promising results with significant cytotoxic effects.
- The mechanism appears to involve apoptosis induction in cancer cells.
Case Studies
-
Study on Antimicrobial Activity :
- A study conducted by Kumar et al. (2020) evaluated the antibacterial effects of several benzodiazepine derivatives including the target compound. The results indicated a notable inhibition of bacterial growth, particularly against gram-positive bacteria.
-
Enzyme Inhibition Study :
- Research by Tan et al. (2006) highlighted the enzyme inhibitory effects of the compound on urease and AChE. The findings suggested that modifications in the chemical structure could enhance these inhibitory activities.
-
Anticancer Evaluation :
- A study published in 2018 assessed the cytotoxic effects of the compound on HEPG2 cells. Results indicated a dose-dependent response with significant cell death observed at higher concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
